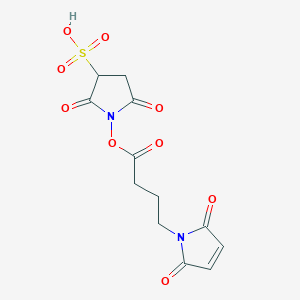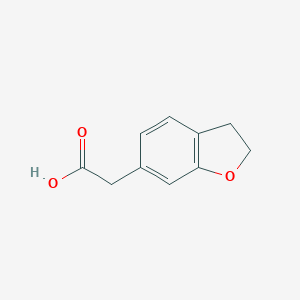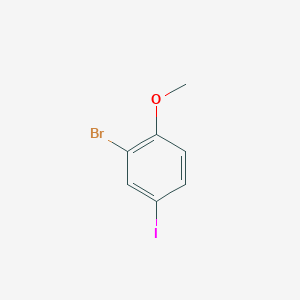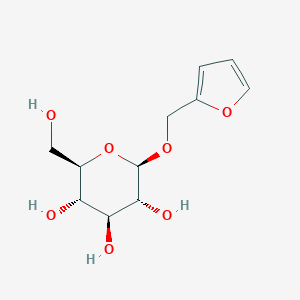![molecular formula C19H17NO3 B170597 4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl CAS No. 104357-57-5](/img/structure/B170597.png)
4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 4’-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl involves the use of a thermotropic liquid crystal (LC) mixture composed of 4-cyano-4′-pentylbiphenyl (5CB, unreactive mesogens) with 2-methyl-1,4-phenylene bis4-[3-(acryloyloxy)propoxy] benzoate (RM257, reactive mesogens) in methanol (MeOH) . The isotropic 5CB/RM257-rich droplets are generated by cooling below the binodal curve (20 °C), and the isotropic-to-nematic transition occurs after cooling below 0 °C .Molecular Structure Analysis
The molecular structure of 4’-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl is complex and detailed information about its structure can be found in various databases . The compound has a molecular formula of C19H17NO3.Chemical Reactions Analysis
The chemical reactions involving 4’-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl are complex and involve several steps. One of the key steps is the polymerization of the 5CB/RM257-rich droplets under UV light, resulting in nematic microparticles .properties
IUPAC Name |
3-[4-(4-cyanophenyl)phenoxy]propyl prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-2-19(21)23-13-3-12-22-18-10-8-17(9-11-18)16-6-4-15(14-20)5-7-16/h2,4-11H,1,3,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMJYBHOBTUCGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
104357-58-6 |
Source


|
| Record name | 2-Propenoic acid, 3-[(4′-cyano[1,1′-biphenyl]-4-yl)oxy]propyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104357-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
307.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

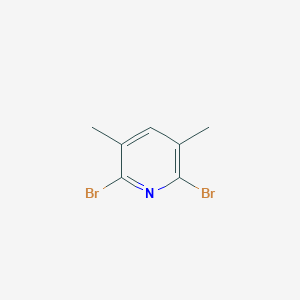
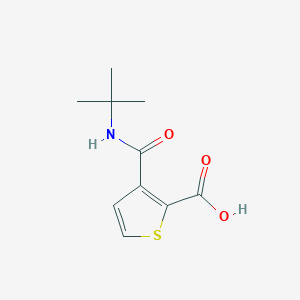
![9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene](/img/structure/B170546.png)

![6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B170554.png)
